molecular formula C13H9F3N2O B11951922 1-(2,5-Difluorophenyl)-3-(4-fluorophenyl)urea

1-(2,5-Difluorophenyl)-3-(4-fluorophenyl)urea

Cat. No.: B11951922
M. Wt: 266.22 g/mol
InChI Key: NDIBHTUKUQOLQA-UHFFFAOYSA-N
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Description

1-(2,5-Difluorophenyl)-3-(4-fluorophenyl)urea is a chemical compound characterized by the presence of fluorine atoms on its phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Difluorophenyl)-3-(4-fluorophenyl)urea typically involves the reaction of 2,5-difluoroaniline with 4-fluorophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Difluorophenyl)-3-(4-fluorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine compounds.

Scientific Research Applications

1-(2,5-Difluorophenyl)-3-(4-fluorophenyl)urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,5-Difluorophenyl)-3-(4-fluorophenyl)urea involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong interactions with biological molecules, potentially leading to inhibition of enzymes or disruption of cellular processes. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

  • 1-(2,4-Difluorophenyl)-3-(4-fluorophenyl)urea
  • 1-(2,5-Difluorophenyl)-3-(3-fluorophenyl)urea
  • 1-(2,5-Difluorophenyl)-3-(4-chlorophenyl)urea

Comparison: 1-(2,5-Difluorophenyl)-3-(4-fluorophenyl)urea is unique due to the specific positioning of the fluorine atoms, which can influence its reactivity and interactions. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C13H9F3N2O

Molecular Weight

266.22 g/mol

IUPAC Name

1-(2,5-difluorophenyl)-3-(4-fluorophenyl)urea

InChI

InChI=1S/C13H9F3N2O/c14-8-1-4-10(5-2-8)17-13(19)18-12-7-9(15)3-6-11(12)16/h1-7H,(H2,17,18,19)

InChI Key

NDIBHTUKUQOLQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=C(C=CC(=C2)F)F)F

Origin of Product

United States

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